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EZM2302 Preparation and Storage

Parameter Specification

Molecular Weight 585.09 g/mol [1]

CAS Number 1628830-21-6 [1]

Solubility (DMSO) 100 mg/mL (170.91 mM) [1]

Stock Solution Prepare in DMSO, store at -20°C or -80°C [1]

Working Solution Dilute in culture medium (final DMSO concentration typically ≤0.5%)

In Vitro Treatment Parameters

The table below summarizes effective concentrations and treatment durations from published studies.

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 1 / 6 Tech Support

https://www.smolecule.com/products/s527695?utm_src=pdf-body
https://www.smolecule.com/products/s527695?utm_src=pdf-interest
https://www.medchemexpress.com/EZM_2302.html?srsltid=AfmBOorjBco1ZEkxZ2IW8LxJDI9nHa7VVUgiHNXi-MOK3uCGqP-PitpG
https://www.medchemexpress.com/EZM_2302.html?srsltid=AfmBOorjBco1ZEkxZ2IW8LxJDI9nHa7VVUgiHNXi-MOK3uCGqP-PitpG
https://www.medchemexpress.com/EZM_2302.html?srsltid=AfmBOorjBco1ZEkxZ2IW8LxJDI9nHa7VVUgiHNXi-MOK3uCGqP-PitpG
https://www.medchemexpress.com/EZM_2302.html?srsltid=AfmBOorjBco1ZEkxZ2IW8LxJDI9nHa7VVUgiHNXi-MOK3uCGqP-PitpG
https://www.smolecule.com/products/s527695?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Application / Assay
Effective
Concentrations

Treatment
Duration

Key Findings / Notes

General CARM1
Inhibition

5 - 10 µM [2] 96 hours [2] Inhibits methylation of non-histone

substrates (e.g., p300, GAPDH,
DRP1).

Histone
Methylation (WB)

10 nM [1] Not specified Minimal effect on H3R17me2a and
H3R26me2a marks [2].

Antiproliferative
Activity

12.2 µM (IC₅₀ in
LNCaP cells) [1]

15 days [1] Cell line-dependent effect.

Experimental Workflow and Mechanism of Action

A typical workflow for treating cells with EZM2302 and assessing downstream effects involves several key

stages, as illustrated below.

EZM2302 Cell Treatment Workflow
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EZM2302 stabilizes an inactive complex between CARM1 and S-adenosylhomocysteine (SAH), preventing

substrate access and inhibiting methyltransferase activity [2]. Its key cellular effects are summarized in the

diagram below.

EZM2302 Mechanism and Effects
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Critical Experimental Considerations

DMSO Vehicle Control: Always include a control group treated with the same concentration of

DMSO used in your experiments.
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Cell Type-Specific Optimization: The effective concentration can vary significantly between cell

lines. It is crucial to conduct a dose-response curve for your specific model [1].
Substrate-Selective Inhibition: EZM2302 shows a strong preference for inhibiting methylation of

non-histone substrates (like p300 and GAPDH) over histone marks (like H3R17me2a and
H3R26me2a) [2]. Choose your inhibitor based on the biological pathway you wish to target.

Comparison with TP-064: TP-064, another potent CARM1 inhibitor, effectively reduces both non-
histone and histone methylation. EZM2302's differential impact is valuable for dissecting specific

CARM1 functions [2].

Detailed Protocol for Immunoblotting Analysis

This protocol outlines the key steps for detecting changes in protein methylation after EZM2302 treatment

[2].

Materials

Cells of interest (e.g., MEF, MDA-MB-468, HEK293T)
EZM2302 (e.g., HY-111109 from MedChemExpress)

Cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors

Primary antibodies: CARM1, H3R17me2a, H3R26me2a, and antibodies for non-histone substrates
(e.g., p300, GAPDH, DRP1)

Secondary antibodies: HRP-conjugated

Procedure

Cell Seeding and Treatment: Seed cells at an appropriate density and allow them to adhere

overnight.
Inhibitor Application: Treat cells with the predetermined concentration of EZM2302 (e.g., 5-10 µM)

or vehicle control (DMSO) for the desired duration (e.g., 96 hours).
Cell Lysis:

Aspirate the culture medium and wash cells with cold PBS.
Lyse cells directly in the culture dish using RIPA lysis buffer.

Scrape the cells and transfer the lysate to a microcentrifuge tube.
Sonicate the lysates briefly on ice and clarify by centrifugation at 16,000 × g for 10 minutes at

4°C.
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Transfer the supernatant to a new tube and determine protein concentration.

Immunoblotting:
Separate equal amounts of protein by SDS-PAGE.

Transfer proteins to a PVDF membrane.
Block the membrane with 5% skim milk in TBST for 1 hour at room temperature.

Incubate with primary antibody diluted in blocking buffer overnight at 4°C.
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room

temperature.
Detect signals using an ECL substrate.

Research Context and Further Notes

Key Difference from TP-064: A 2025 study highlights that while both TP-064 and EZM2302 inhibit
CARM1, they have different biological effects. TP-064 profoundly suppresses histone methylation and

subsequent transcription of autophagy-related genes, whereas EZM2302 selectively targets non-
histone substrate methylation with minimal impact on histone marks [2].

Solubility for In Vivo Studies: For animal studies, EZM2302 can be formulated for oral
administration. One common formulation is 10% DMSO + 40% PEG300 + 5% Tween-80 + 45%

saline [1].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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